molecular formula C7H14ClNO3 B597347 Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 199330-66-0

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No. B597347
M. Wt: 195.643
InChI Key: VNPBPEQYIQVYDP-UHFFFAOYSA-N
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Description

“Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3 . It is a solid substance and its CAS Number is 184698-41-7 . The InChI key for this compound is AZFBPYNPITWILD-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of “Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” can be represented by the SMILES string NC1(C(OC)=O)CCOCC1.Cl . This compound has a molecular weight of 195.64 g/mol .


Physical And Chemical Properties Analysis

“Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 195.64 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 2 rotatable bonds .

Scientific Research Applications

Xylan Derivatives and Biopolymer Applications

Research on xylan derivatives, for instance, demonstrates the potential of chemical modifications to produce biopolymer ethers and esters with specific properties. These modifications are influenced by functional groups, substitution degrees, and patterns, which can lead to novel applications such as drug delivery systems, paper strength additives, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Synthesis of Heterocyclic Compounds

Another area of application is in the synthesis of heterocyclic compounds. The pyranopyrimidine core, for example, is a key precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the use of diversified hybrid catalysts, suggesting the potential for similar approaches in synthesizing related compounds, including those involving "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride" (Parmar, Vala, & Patel, 2023).

Antioxidant Properties and Radical Scavengers

Chromones and their derivatives, including structures related to "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride", have been studied for their antioxidant properties. These compounds are naturally present in the human diet and exhibit physiological activities such as anti-inflammatory, antidiabetic, and anticancer effects, which are thought to be linked to their antioxidant capabilities (Yadav, Parshad, Manchanda, & Sharma, 2014).

Synthetic and Medicinal Perspectives of Methyl Linked Pyrazoles

Further investigation into pyrazoles, an important class of the azole family, has found applications in various fields, especially medicinal chemistry. Methyl substituted pyrazoles, similar in reactive nature to the compound , exhibit a wide spectrum of biological activities. This underscores the compound's potential in medicinal scaffold developments (Sharma, Singh, Singh, Kataria, & Kumar, 2021).

Safety And Hazards

“Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” is classified as Acute Tox. 4 Oral according to the GHS classification . The compound has the signal word “Warning” and the hazard statement H302 . The precautionary statements for this compound are P301 + P312 + P330 .

properties

IUPAC Name

methyl 4-aminooxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPBPEQYIQVYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

CAS RN

199330-66-0
Record name methyl 4-aminooxane-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (4.02 mL, 55.1 mmol) was added in the dehydrated methanol (100 mL) solution of 4-amino-4-carboxytetrahydro-pyran monohydrochloride (5.00 g, 27.5 mmol) in an ice bath, and the mixture was heated and refluxed for 2.5 hours. The solvent was removed by distillation under reduced pressure, and the obtained crude product was washed with ethyl acetate and then dried under reduced pressure to give a colorless solid (BB04, 5.06 g).
Quantity
4.02 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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